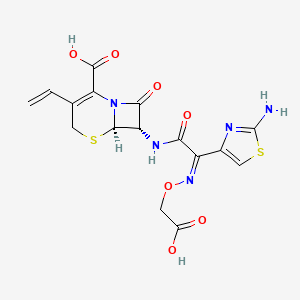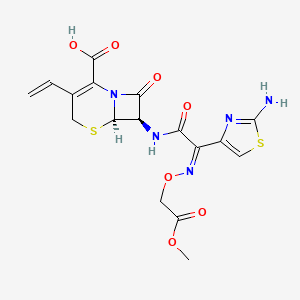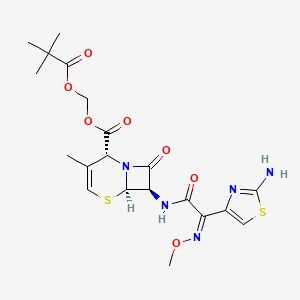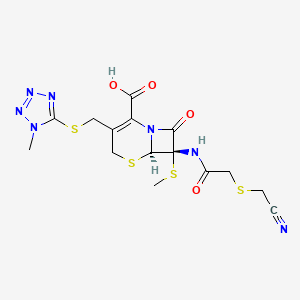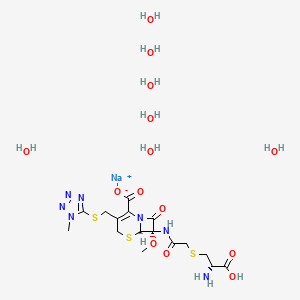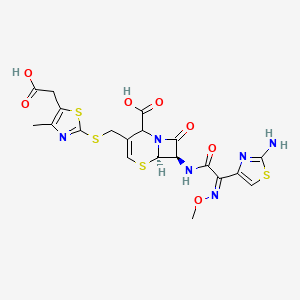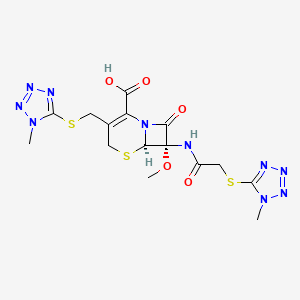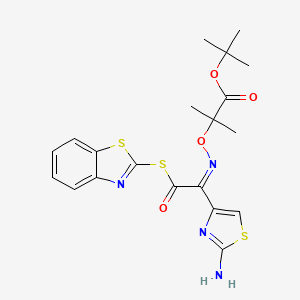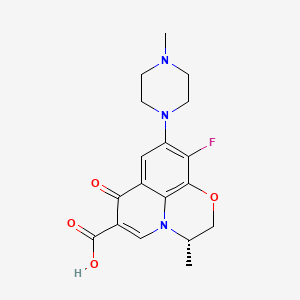
9-Piperazino Ofloxacin, (S)-
Descripción general
Descripción
9-Piperazino ofloxacin, (S)-, is a compound with the molecular formula C18H20FN3O4 . It is a racemic mixture .
Synthesis Analysis
The synthesis of piperazines involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of 9-Piperazino ofloxacin, (S)-, is represented by the formula C18H20FN3O4 . The average mass is 361.367 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 9-Piperazino ofloxacin, (S)-, include a density of 1.5±0.1 g/cm3, boiling point of 588.1±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, and a flash point of 309.5±30.1 °C . The compound has 7 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Propiedades Químicas
9-Piperazino Ofloxacin, (S)-, es un compuesto químico con la fórmula molecular C18H20FN3O4 {svg_1}. Tiene una masa promedio de 361.367 Da y una masa monoisotópica de 361.143799 Da {svg_2}.
Estudios de Fotodegradación
Una de las aplicaciones significativas de 9-Piperazino Ofloxacin es en el campo de los estudios de fotodegradación. Los investigadores han utilizado este compuesto para investigar los metabolitos de los antibióticos ciprofloxacina (CIP) y ofloxacina (OFL) formados durante la fotooxidación bajo la luz solar {svg_3} {svg_4}.
Estudios de Impacto Ambiental
Este compuesto también se utiliza en estudios de impacto ambiental. La presencia de antibióticos fluoroquinolonas (FQs) como ciprofloxacina (CIP), ofloxacina (OFL), moxifloxacina (MOX) y norfloxacina (NOR) en las aguas naturales y las aguas residuales de todo el mundo es motivo de preocupación. Estos antibióticos pueden inducir cambios transcripcionales en las comunidades microbianas, contribuyendo al desarrollo de bacterias y genes resistentes {svg_5}.
Actividad Antibacteriana
9-Piperazino Ofloxacin, (S)-, pertenece al grupo de antibióticos fluoroquinolonas, que se utilizan ampliamente para tratar infecciones debido a su potente actividad antibacteriana contra bacterias grampositivas y gramnegativas {svg_6}.
Estudios de Tratamiento de Agua
El compuesto se utiliza en estudios de tratamiento de agua. Dado que las fluoroquinolonas son solo débilmente biodegradables, los investigadores buscan formas eficientes de eliminar estos antibióticos del agua {svg_7}.
Preparación de Nanocompuestos
En algunos estudios, se preparó y caracterizó un compuesto Nano Óxido de Grafeno Magnetita (Nano-GO/M) para investigar los metabolitos de los antibióticos CIP y OFL formados durante la fotooxidación bajo la luz solar {svg_8} {svg_9}.
Mecanismo De Acción
Target of Action
The primary target of 9-Piperazino Ofloxacin, (S)-, also known as 27UD9BY435, is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial agents .
Mode of Action
9-Piperazino Ofloxacin, (S)-, interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This halts DNA replication, thereby inhibiting the growth and multiplication of bacteria . The compound also acts on topoisomerase IV, another enzyme that plays a key role in bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
It is generally known that fluoroquinolones, the class of antibiotics to which this compound belongs, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted primarily in the urine .
Result of Action
The molecular and cellular effects of the action of 9-Piperazino Ofloxacin, (S)-, involve the disruption of DNA replication in bacteria, leading to the inhibition of bacterial growth and multiplication . This results in the effective treatment of various bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Piperazino Ofloxacin, (S)-. For instance, the pH of the solution can affect the degradation of the compound . Additionally, the presence of solar energy can enhance the degradation of the compound, making it an environmentally friendly and cost-effective way of removing pharmaceuticals in water .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
9-Piperazino ofloxacin, (S)- interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . The interaction between 9-Piperazino ofloxacin, (S)- and these enzymes disrupts these processes, leading to bacterial cell death .
Cellular Effects
9-Piperazino ofloxacin, (S)- has been shown to have antibacterial efficacy against gram-positive species in vitro . It is not active against acid-fast bacteria such as Mycobacterium tuberculosis or Mycobacterium avium complex . The compound’s influence on cell function includes impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9-Piperazino ofloxacin, (S)- involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits these enzymes, preventing them from maintaining the integrity of bacterial DNA . This leads to DNA damage and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Piperazino ofloxacin, (S)- have been observed over time. The compound has been shown to be toxic in animal studies, with potential for drug interactions .
Dosage Effects in Animal Models
The effects of 9-Piperazino ofloxacin, (S)- vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is known to interact with bacterial DNA gyrase and topoisomerase IV , but the effects on metabolic flux or metabolite levels are not currently known .
Propiedades
IUPAC Name |
(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKLRRIGREDDW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170613 | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178912-62-4 | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Piperazino ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
